6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both triazole and thiadiazole rings, makes it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This reaction leads to the formation of the triazole ring on the thiadiazole scaffold. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities, making it a subject of interest in biological research.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications, including as enzyme inhibitors and antiviral agents.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar triazole ring but differ in the fused ring system, resulting in different pharmacological properties.
Uniqueness
6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substituents, which confer distinct biological activities and reactivity compared to other similar compounds. Its combination of phenoxy and methylsulfanyl groups enhances its potential as a versatile pharmacophore in drug design and development.
Properties
Molecular Formula |
C16H20N4OS2 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
6-[(5-methyl-2-propan-2-ylphenoxy)methyl]-3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H20N4OS2/c1-10(2)12-6-5-11(3)7-13(12)21-8-15-19-20-14(9-22-4)17-18-16(20)23-15/h5-7,10H,8-9H2,1-4H3 |
InChI Key |
VDJIQZLZISTHKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN3C(=NN=C3S2)CSC |
Origin of Product |
United States |
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